molecular formula C11H16FNO B1405976 Ethyl-[3-(2-fluoroethoxy)benzyl]amine CAS No. 1501891-44-6

Ethyl-[3-(2-fluoroethoxy)benzyl]amine

Cat. No. B1405976
M. Wt: 197.25 g/mol
InChI Key: QULXOEGTXUPVLW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl-[3-(2-fluoroethoxy)benzyl]amine is C11H16FNO . Its molecular weight is 197.25 .


Physical And Chemical Properties Analysis

Amines can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . The properties of Ethyl-[3-(2-fluoroethoxy)benzyl]amine would depend on its specific structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with α-Fluoro-β-Keto-Esters : Ethyl-[3-(2-fluoroethoxy)benzyl]amine, similar to other fluorine compounds, can participate in reactions with α-fluoro-β-keto-esters, leading to the formation of various fluorinated compounds. Such reactions are fundamental in organic synthesis and medicinal chemistry, offering routes to synthesize pyrimidines like 5-fluorouracil (Bergmann, Shahak, & Grünwald, 1967).

  • Formation of Ureido Sugars : Research has shown that ethyl or benzyl esters, which are structurally related to Ethyl-[3-(2-fluoroethoxy)benzyl]amine, can be used in synthesizing ureido sugars. These are important derivatives in carbohydrate chemistry, with potential applications in biology and medicine (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

  • Intracellular Calcium Activity : Derivatives of Ethyl-[3-(2-fluoroethoxy)benzyl]amine have been found to exhibit moderate activity on intracellular calcium, a critical aspect in biological signaling and pharmacological research (Bourlot et al., 1998).

Applications in Medicinal Chemistry

  • Antibacterial Agents : The compound and its derivatives have been employed in synthesizing antibacterial agents. This includes the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, showcasing the importance of fluoroethyl groups in antibiotic development (Egawa et al., 1984).

  • Antitumor Activities : Ethyl-[3-(2-fluoroethoxy)benzyl]amine derivatives have been studied for their antitumor activities. For example, O-Benzyl and O-ethyl derivatives of certain uridine compounds were synthesized and exhibited significant activity against cancer cells (Yamashita et al., 1989).

Material Science and Chemistry

  • Polymer Chemistry : The compound's derivatives have been used in polymer chemistry, specifically in synthesizing poly(oxazoline)s with terminal quaternary ammonium groups. This research has implications for developing antimicrobial materials (Waschinski & Tiller, 2005).

  • Catalysis in Electrochemical Reactions : In electrochemical studies, derivatives of Ethyl-[3-(2-fluoroethoxy)benzyl]amine have been used as catalysts for the oxidation of benzyl alcohol, showing their potential in catalytic processes (Wong, Yam, & Lee, 1992).

properties

IUPAC Name

N-[[3-(2-fluoroethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-13-9-10-4-3-5-11(8-10)14-7-6-12/h3-5,8,13H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXOEGTXUPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[3-(2-fluoroethoxy)benzyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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